Negligible USP30 Inhibitory Activity vs. MF-094
MF-095 exhibits significantly reduced USP30 inhibitory activity when compared directly to its structural analog, MF-094. In the primary research publication, MF-094 is characterized as a potent inhibitor, while MF-095 is described as 'a significantly less potent USP30 inhibitor' [1]. Although a precise IC50 value for MF-095 is not disclosed in the primary characterization, its classification as a negative control is based on this profound loss of potency relative to MF-094, which has a reported IC50 of 120 nM . This differential is a direct result of defined structure-activity relationships (SAR) within this benzosulfonamide series [1].
| Evidence Dimension | USP30 Inhibition (Potency) |
|---|---|
| Target Compound Data | Significantly less potent (exact IC50 not reported in primary characterization) |
| Comparator Or Baseline | MF-094: IC50 = 120 nM (0.12 μM) |
| Quantified Difference | Significantly reduced potency; classified as an inactive/negative control analog |
| Conditions | In vitro enzymatic assay against USP30 |
Why This Matters
This establishes MF-095 as the essential negative control for experiments using MF-094, enabling researchers to confirm that observed phenotypes are due to specific USP30 inhibition.
- [1] Kluge, A. F., Lagu, B. R., Maiti, P., Jaleel, M., Webb, M., Malhotra, J., ... & Thompson, J. E. (2018). Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy. Bioorganic & Medicinal Chemistry Letters, 28(15), 2655-2659. View Source
